
1-Butyl-2-hydrazino-1H-benzimidazole
Overview
Description
1-Butyl-2-hydrazino-1H-benzimidazole (CAS: 1216525-09-5) is a benzimidazole derivative characterized by a butyl group at the N1 position and a hydrazino substituent at the C2 position. Its molecular formula is C₁₁H₁₈Cl₂N₄ in its dihydrochloride form, with a molecular weight of 277.19 g/mol . The compound’s structure combines the planar aromatic benzimidazole core with a flexible butyl chain, influencing its physicochemical properties and biological interactions.
Preparation Methods
The synthesis of 1-Butyl-2-hydrazino-1H-benzimidazole typically involves the reaction of 1-butylbenzimidazole with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-Butyl-2-hydrazino-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Properties
1-Butyl-2-hydrazino-1H-benzimidazole and its derivatives have demonstrated significant pharmacological properties, including:
- Anticancer Activity : The compound exhibits antiproliferative effects against various cancer cell lines. For instance, studies have shown that benzimidazole derivatives can inhibit the growth of breast cancer cells (MDA-MB-231) with notable potency, highlighting their potential as anticancer agents .
- Antimicrobial Activity : Research has indicated that benzimidazole derivatives possess antibacterial and antifungal properties. Specifically, compounds have been tested against Staphylococcus aureus and Candida albicans, showing effective inhibition at low concentrations .
- Antiviral Activity : Benzimidazole derivatives have also been evaluated for their antiviral properties against several viruses, including hepatitis B and C. Some compounds demonstrated significant inhibition of viral replication, making them candidates for further development in antiviral therapies .
Antiproliferative Effects
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various benzimidazole derivatives, including this compound. The derivatives were tested for their antiproliferative activity against multiple cancer cell lines. The results indicated that certain modifications to the benzimidazole structure could enhance activity significantly. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MDA-MB-231 | 5.5 |
2 | HCT116 | 7.2 |
3 | HepG2 | 6.0 |
This data suggests that structural modifications can lead to improved efficacy against cancer cells .
Antimicrobial Efficacy
In a comprehensive review on benzimidazole derivatives, it was reported that certain compounds exhibited promising antibacterial activity:
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
A | Staphylococcus aureus | 4 |
B | Streptococcus faecalis | 8 |
C | Candida albicans | 64 |
These findings underline the potential of this compound as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-Butyl-2-hydrazino-1H-benzimidazole involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound effective in inhibiting the growth of microorganisms or cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|---|
1-Butyl-2-hydrazino-1H-benzimidazole | Butyl (N1), Hydrazino (C2) | C₁₁H₁₈Cl₂N₄ | 277.19 | Hydrazine, Benzimidazole |
1-Ethyl-2-hydrazino-1H-benzimidazole | Ethyl (N1), Hydrazino (C2) | C₉H₁₂N₄ | 176.23 | Hydrazine, Benzimidazole |
2-Hydrazino-1H-benzimidazole | Hydrazino (C2) | C₇H₈N₄ | 148.17 | Hydrazine, Benzimidazole |
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole | Methyl (N1), Methylsulfanyl (C2) | C₉H₁₀N₂S | 178.25 | Thioether, Benzimidazole |
- The hydrazino group at C2 enables hydrogen bonding and coordination with metal ions, a feature absent in thioether or halogenated derivatives .
Spectral and Structural Analysis
- IR Spectroscopy: Hydrazino-benzimidazoles show N–H stretches at 3024–3464 cm⁻¹ and C=N vibrations at 1519–1610 cm⁻¹ . Thioether derivatives (e.g., 1-methyl-2-(methylsulfanyl)-1H-benzimidazole) exhibit S–C stretches at 600–700 cm⁻¹ .
- NMR Spectroscopy: The butyl group in this compound produces a triplet at δ 0.9–1.0 ppm (CH₃) and a multiplet at δ 1.3–1.5 ppm (CH₂) . Hydrazino protons resonate as broad singlets at δ 8.5–9.5 ppm due to hydrogen bonding .
Biological Activity
1-Butyl-2-hydrazino-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a unique structure that combines a butyl group and a hydrazino group with the benzimidazole core. This specific arrangement enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. In comparative studies, it has shown significant effectiveness against various Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) | Comparison |
---|---|---|
Staphylococcus aureus | 8 | More effective than amikacin |
Escherichia coli | 140 | Comparable to ciprofloxacin |
Enterococcus faecalis | 4 | Superior to gentamicin |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- NCI-H460 (lung cancer)
- K562 (leukemia)
The compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in disrupting cellular processes involved in microbial resistance and tumor growth .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. The results indicated that it outperformed traditional antibiotics in inhibiting the growth of multidrug-resistant strains. The study highlighted the compound's potential as an alternative treatment option for resistant infections .
Study 2: Anticancer Properties
Another research effort focused on the anticancer effects of this compound on various cancer cell lines. The results showed that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising role in cancer therapy .
Comparative Analysis with Related Compounds
Comparative studies with similar benzimidazole derivatives reveal that the presence of both butyl and hydrazino groups in this compound enhances its biological activity compared to simpler structures.
Compound | Activity |
---|---|
1-Butyl-1H-benzimidazole | Limited reactivity |
2-Hydrazino-1H-benzimidazole | Reduced antimicrobial potency |
1-Butyl-2-amino-1H-benzimidazole | Different reactivity profile |
The unique combination of functional groups in this compound contributes significantly to its enhanced biological activities .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Butyl-2-hydrazino-1H-benzimidazole, and how are intermediates characterized?
Methodological Answer:
- Synthetic Routes :
- Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to yield 1H-benzimidazole-2-thiol (compound 1 ) .
- Step 2 : Treat 1 with hydrazine hydrate in methanol to form 2-hydrazinyl-1H-benzimidazole (2 ).
- Step 3 : Alkylate 2 with 1-bromobutane under basic conditions (e.g., NaH/DMF) to introduce the butyl group at the N1 position .
- Characterization :
- ¹H NMR : Singlets for hydrazino (NH-NH₂, δ ~8.5–9.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm).
- ¹³C NMR : Peaks for benzimidazole carbons (δ ~150 ppm for C2, δ ~115–130 ppm for aromatic carbons) .
Q. How are spectroscopic techniques used to confirm the structure of this compound derivatives?
Methodological Answer:
-
Key Techniques :
- IR : Identifies functional groups (e.g., N-H, C=N) and tracks reaction progress (e.g., disappearance of thiol S-H stretch at ~2634 cm⁻¹ in intermediates) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., butyl chain integration at δ ~0.9–1.7 ppm) and aromaticity .
- ESI-MS : Validates molecular formulas (e.g., [M+H]⁺ peaks) and detects side products .
-
Example Data Table :
Compound ¹H NMR (δ, ppm) IR (cm⁻¹) ESI-MS (m/z) Intermediate 1 12.31 (S-H), 10.93 (N-H) 2634 (S-H), 3395 (N-H) 151 (M+H)⁺ Final Product 8.4 (NH-NH₂), 1.4 (butyl CH₂) 3464 (N-H), 1605 (C=N) 230 (M+H)⁺
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Factors to Optimize :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency compared to methanol .
- Temperature : Heating to 60–80°C accelerates hydrazine substitution but may require inert atmospheres to prevent oxidation .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions .
- Troubleshooting Low Yields :
Q. How can contradictions between computational predictions and experimental data for benzimidazole derivatives be resolved?
Methodological Answer:
- Strategies :
- Validate Computational Models : Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray crystallography data (e.g., using SHELXL ).
- Reassess Experimental Parameters : Check purity (HPLC), solvent effects, and measurement artifacts (e.g., NMR referencing errors) .
- Cross-Reference Literature : Align spectral data with established analogs (e.g., 2-acetylbenzimidazole derivatives ).
- Example Case : A computed C=N bond length of 1.32 Å may mismatch experimental XRD data (1.28 Å), prompting recalibration of basis sets .
Q. What role does the substitution pattern on the benzimidazole nucleus play in pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Insights :
- Biological Evaluation Methods :
Q. How can crystallography tools like SHELXL and ORTEP-3 aid in structural determination of this compound?
Methodological Answer:
- Software Applications :
- Workflow :
Properties
IUPAC Name |
(1-butylbenzimidazol-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-3-8-15-10-7-5-4-6-9(10)13-11(15)14-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAOPAPQGSWLMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392972 | |
Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615281-72-6 | |
Record name | 1-Butyl-2-hydrazinyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.